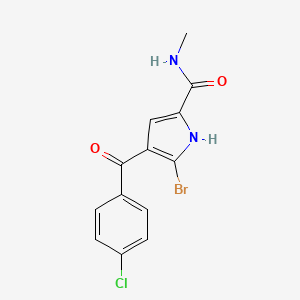

5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

Description

Historical Development of Pyrrole Chemistry

Pyrrole chemistry traces its origins to 1834, when Friedrich Ferdinand Runge first identified pyrrole as a component of coal tar. Its isolation in 1857 from bone pyrolysate marked the beginning of systematic studies into its structure and reactivity. Early 20th-century breakthroughs, such as the Knorr pyrrole synthesis (1884), enabled the preparation of substituted pyrroles via condensation reactions between α-amino-ketones and electron-deficient carbonyl compounds. This method, catalyzed by zinc and acetic acid, laid the groundwork for synthesizing derivatives like Knorr’s Pyrrole (diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate), which became a benchmark for structural diversification.

Parallel developments included the Paal-Knorr synthesis, which utilized 1,4-diketones and amines to construct polysubstituted pyrroles. These methodologies collectively expanded the accessibility of pyrrole scaffolds, facilitating their integration into natural product synthesis and materials science. For instance, porphobilinogen—a trisubstituted pyrrole—was recognized as a biosynthetic precursor to heme and chlorophyll, highlighting pyrrole’s biological significance.

Significance of Substituted Pyrroles in Research

Substituted pyrroles occupy a central role in organic and medicinal chemistry due to their tunable electronic properties and diverse functionalization pathways. The introduction of substituents alters pyrrole’s aromaticity, dipole moment, and reactivity, enabling tailored applications. For example:

- N-Methylation increases basicity, as seen in tetramethylpyrrole (pK~a~ +3.7 vs. −3.8 for unsubstituted pyrrole).

- Electron-withdrawing groups (e.g., esters, halogens) enhance electrophilic substitution rates at specific ring positions.

These modifications underpin the design of bioactive molecules. The marine natural product oroidin, featuring a brominated pyrrole-carboxamide moiety, exemplifies how substitutions confer biological activity. Similarly, synthetic pyrroles like 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide inhibit bacterial topoisomerases, validating their pharmaceutical relevance.

Evolution of Heterocyclic Chemistry Research

Heterocyclic chemistry has evolved from empirical synthesis to rational design, driven by advances in computational modeling and catalytic methods. Pyrrole’s aromaticity—derived from a 6π-electron system—distinguishes it from furan and thiophene, as evidenced by resonance energies:

| Heterocycle | Resonance Energy (kJ/mol) |

|---|---|

| Benzene | 152 |

| Pyrrole | 88 |

| Thiophene | 121 |

| Furan | 67 |

This intermediate aromaticity enables unique reactivity, such as preferential electrophilic substitution at the α-position. Modern techniques, including transition-metal catalysis and flow chemistry, have further diversified heterocyclic architectures. For instance, palladium-catalyzed cross-couplings now enable the synthesis of previously inaccessible brominated and chlorinated pyrroles.

Research Significance of Halogenated Pyrrole Derivatives

Halogenated pyrroles, particularly bromo- and chloro-substituted variants, are prized for their enhanced binding affinities in drug-receptor interactions. The target compound, 5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide, exemplifies this trend:

- Bromine at C5 increases steric bulk and lipophilicity, improving membrane permeability.

- 4-Chlorobenzoyl at C4 introduces π-stacking potential with aromatic residues in enzyme active sites.

- N-Methylation reduces hydrogen-bonding capacity, optimizing pharmacokinetic properties.

Recent studies demonstrate that such derivatives inhibit bacterial DNA gyrase B at nanomolar concentrations, offering pathways to novel antibiotics. Synthetic routes to these compounds often involve sequential halogenation and coupling reactions, as illustrated below:

Synthetic Route to this compound

- Knorr Synthesis : Condensation of ethyl acetoacetate with an α-amino-ketone precursor yields a pyrrole ester.

- Halogenation : Electrophilic bromination at C5 using elemental bromine or N-bromosuccinimide.

- Friedel-Crafts Acylation : Introduction of the 4-chlorobenzoyl group via AlCl3-catalyzed acylation.

- N-Methylation : Treatment with methyl iodide in the presence of a base.

- Amidation : Conversion of the ester to a carboxamide using ammonia or methylamine.

This multistep approach highlights the interplay between classical heterocyclic synthesis and modern functionalization strategies.

Properties

IUPAC Name |

5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClN2O2/c1-16-13(19)10-6-9(12(14)17-10)11(18)7-2-4-8(15)5-3-7/h2-6,17H,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNZURLLCOVYRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(N1)Br)C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501328393 | |

| Record name | 5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666120 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338394-77-7 | |

| Record name | 5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a pyrrole derivative followed by the introduction of the chlorobenzoyl group through a Friedel-Crafts acylation reaction. The final step involves the methylation of the amide group. The reaction conditions often require the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction and methyl iodide for the methylation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is C13H10BrClN2O2, with a molecular weight of approximately 327.59 g/mol. The compound features a pyrrole ring, which is known for its involvement in various biological processes and its potential as a scaffold for drug design.

Research has indicated that compounds similar to this compound exhibit diverse biological activities:

- Anti-inflammatory Properties : Studies have demonstrated that certain pyrrole derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. For instance, some fused pyrrole compounds have shown promising results in vitro and in vivo against inflammatory mediators .

- Antimicrobial Activity : Pyrrole derivatives have been observed to possess antibacterial properties against various pathogens. The structural modifications seen in compounds like this compound could enhance these effects, making them candidates for further exploration in antimicrobial therapies .

- Potential Anticancer Activity : Some studies suggest that pyrrole-containing compounds can interfere with cancer cell proliferation and induce apoptosis. The specific mechanisms by which this compound may exert anticancer effects warrant detailed investigation.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the Pyrrole Ring : Utilizing starting materials like substituted anilines and α,β-unsaturated carbonyl compounds.

- Bromination and Chlorination : Specific halogenation steps are crucial for introducing the bromine and chlorine substituents at desired positions.

These synthetic pathways are essential not only for producing the compound but also for exploring analogs that may exhibit enhanced biological activity.

Case Study 1: Anti-inflammatory Activity

A study published in Molecules highlighted the anti-inflammatory effects of pyrrole derivatives, including the inhibition of COX-2 enzymes. The docking studies provided insights into binding interactions that could be relevant for the design of new anti-inflammatory drugs based on the structure of this compound .

Case Study 2: Antimicrobial Testing

Research conducted on related pyrrole compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus. This suggests that modifications to the pyrrole structure could lead to effective antimicrobial agents .

Table: Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of 5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

*Calculated using atomic masses from standard periodic tables.

The target compound’s calculated molar mass (341.35 g/mol) is comparable to pyrazole analogs but distinct in polarity due to its benzoyl group. The ethyl substituent in the pyrazole analog () may enhance lipophilicity (higher logP), whereas the fused thiazole-dicarboxylic acid analog () is more hydrophilic .

Implications for Bioactivity

- Electrophilic Reactivity : The bromine and chlorine atoms in the target compound may facilitate halogen bonding with biological targets, a feature shared with analogs like N-(4-bromo-2-methylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide .

- Solubility and Bioavailability : The N-methyl carboxamide in the target compound likely improves aqueous solubility compared to ethyl-substituted pyrazoles, but its benzoyl group could reduce membrane permeability relative to dicarboxylic acid derivatives .

Biological Activity

5-Bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. Understanding its biological properties can provide insights into its therapeutic potential and mechanisms of action.

- Molecular Formula : C₁₅H₁₃BrClN₃O₂

- Molecular Weight : 341.59 g/mol

- CAS Number : 338394-77-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its effects on different biological systems, including anti-inflammatory and anticancer properties.

Table 1: Summary of Biological Activities

- Inhibition of COX Enzymes : The compound has been reported to inhibit COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced synthesis of prostaglandins, mediating inflammation and pain relief .

- Induction of Apoptosis : In cancer studies, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential use in cancer therapy .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, particularly against specific bacterial strains, suggesting its potential as an antibiotic agent .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Efficacy

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, such as cleaved caspase-3 .

Q & A

Basic: How can the synthetic yield of 5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide be optimized while minimizing side product formation?

Answer:

Synthetic optimization involves:

- Reaction condition control : Use microwave-assisted synthesis or continuous flow reactors to enhance reaction efficiency and reduce side reactions, as demonstrated in analogous pyrrole derivatives .

- Catalyst selection : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) improve coupling reactions, critical for brominated intermediates .

- Purification : Employ gradient column chromatography with silica gel to isolate the target compound from unreacted starting materials.

Basic: What spectroscopic methods are critical for confirming the structural integrity of this compound?

Answer:

Key methods include:

- ¹H/¹³C NMR : Assign signals for the pyrrole ring (δ ~6.5–7.5 ppm), chlorobenzoyl group (δ ~7.3–7.8 ppm), and N-methyl resonance (δ ~3.0 ppm) .

- FT-IR : Validate carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and purity (>95%) using reverse-phase HPLC .

Advanced: How can computational modeling predict biological targets for this compound, and what experimental validation is required?

Answer:

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases or inflammatory mediators (common targets for pyrrole-carboxamides) .

- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess target affinity .

- Validation : Compare with in vitro assays (e.g., kinase inhibition IC₅₀) and SPR (surface plasmon resonance) to measure binding kinetics .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

Answer:

- Parameter refinement : Re-evaluate force fields (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit water) in simulations .

- Proteomic profiling : Use thermal shift assays (TSA) to identify off-target interactions not captured in silico .

- Data triangulation : Cross-reference with structural analogs (e.g., 4-phenylpyrrole-2-carboxamides) to identify conserved pharmacophores .

Basic: What strategies ensure high purity (>98%) during large-scale synthesis for in vivo studies?

Answer:

- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to remove hydrophobic byproducts .

- HPLC purification : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) for final polishing .

- Quality control : Validate purity via ¹H NMR integration and elemental analysis (C, H, N within ±0.4% theoretical) .

Advanced: How do steric and electronic effects of the 4-chlorobenzoyl group influence reactivity in downstream derivatization?

Answer:

- Steric hindrance : The bulky benzoyl group restricts nucleophilic substitution at the pyrrole C-5 bromine, favoring Suzuki-Miyaura couplings over SNAr reactions .

- Electronic effects : Electron-withdrawing Cl substituents enhance carbonyl electrophilicity, enabling selective amide bond cleavage under basic conditions .

Basic: What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

Answer:

- MIC determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects at 2× and 4× MIC over 24 hours .

- Cytotoxicity screening : Test against mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic stability studies?

Answer:

- Synthesis : Introduce ¹³C at the pyrrole carbonyl or ¹⁵N in the methylamide group via labeled precursors (e.g., ¹³C-KCN for carboxylation) .

- Tracing : Use LC-MS/MS to monitor metabolite formation (e.g., hydroxylation or demethylation) in hepatocyte incubations .

- Quantitative NMR : Calculate half-life (t₁/₂) in microsomal stability assays using isotopologue ratios .

Basic: What analytical challenges arise in characterizing degradation products under accelerated stability conditions?

Answer:

- Degradant identification : Use HRMS (Q-TOF) to assign structures of oxidation products (e.g., pyrrole ring hydroxylation) .

- Forced degradation : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis, and oxidative stress (H₂O₂) to mimic shelf-life conditions .

- Method development : Optimize UPLC methods with charged aerosol detection (CAD) for non-UV active degradants .

Advanced: How can researchers design structure-activity relationship (SAR) studies to improve target selectivity?

Answer:

- Scaffold modification : Synthesize analogs with varied substituents (e.g., fluoro vs. methyl at the benzoyl position) .

- Pharmacophore mapping : Overlay crystal structures (if available) to identify critical hydrogen-bonding motifs .

- Kinome-wide profiling : Use panels like Eurofins KinaseProfiler to assess off-target kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.